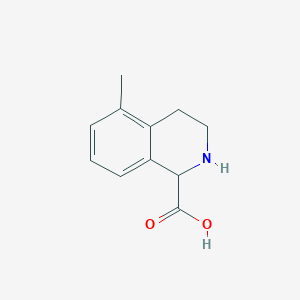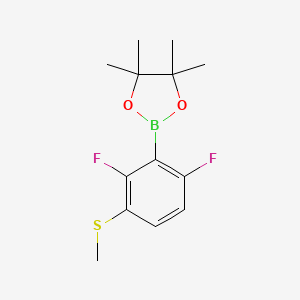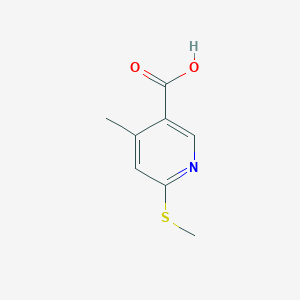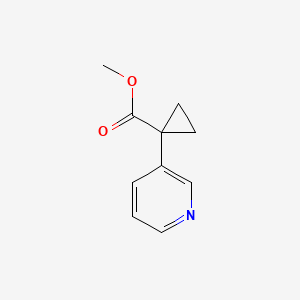
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate
概要
説明
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate, also known as MPPC, is a chemical compound with a molecular formula of C12H12N2O2. It is a cyclopropane carboxylic acid ester that is commonly used in scientific research due to its unique properties. MPPC has been found to have various biochemical and physiological effects, making it an important tool in laboratory experiments.
作用機序
The mechanism of action of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate involves its binding to the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which leads to the opening of an ion channel. The opening of the ion channel allows for the influx of positively charged ions, which results in the depolarization of the cell membrane. This depolarization leads to the transmission of nerve impulses.
Biochemical and Physiological Effects
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has been found to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters, including acetylcholine and dopamine. Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has also been found to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP (cAMP). cAMP is a second messenger molecule that is involved in various physiological processes, including the regulation of gene expression.
実験室実験の利点と制限
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has several advantages in laboratory experiments. It is a potent ligand that has high affinity and selectivity for the nicotinic acetylcholine receptor. It is also stable and easy to handle. However, Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has some limitations. It has a short half-life, which means that it needs to be administered frequently in experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate in scientific research. One direction is the study of its effects on other GPCRs. Another direction is the development of new analogs of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate that have improved properties, such as longer half-life and higher potency. Additionally, the use of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Conclusion
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate is a chemical compound that has various scientific research applications. Its unique properties make it an important tool in laboratory experiments. Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has been found to have various biochemical and physiological effects, and its mechanism of action involves its binding to the nicotinic acetylcholine receptor. While Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has some limitations, there are several future directions for its use in scientific research.
科学的研究の応用
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has been found to have various scientific research applications. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in various physiological processes, including vision, smell, and taste. Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has been found to bind to the GPCR known as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
特性
IUPAC Name |
methyl 1-pyridin-3-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGCYJWJMZNBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741562 | |
| Record name | Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate | |
CAS RN |
1354940-85-4 | |
| Record name | Cyclopropanecarboxylic acid, 1-(3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

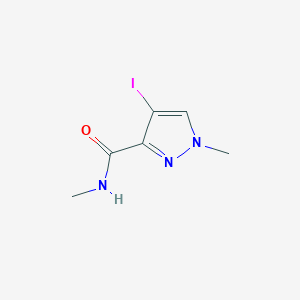

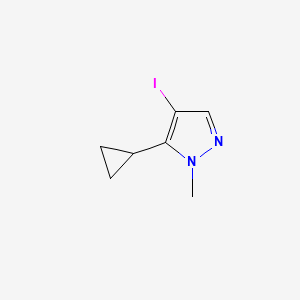
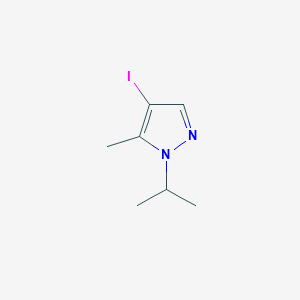
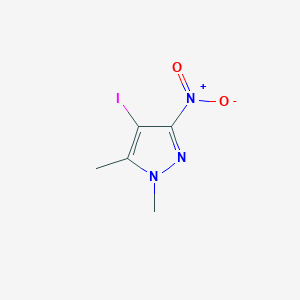

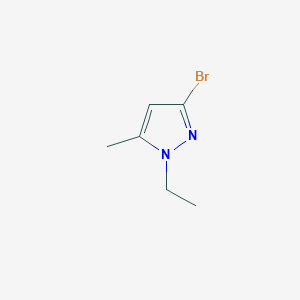
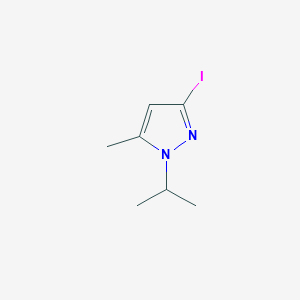


![1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3235782.png)
